Cas no 622802-00-0 ((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate)

(2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate
- (2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate
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- Inchi: 1S/C21H12FNO4/c22-15-5-3-14(4-6-15)21(25)26-16-7-8-17-18(11-16)27-19(20(17)24)10-13-2-1-9-23-12-13/h1-12H
- SMILES: C(OC1C=C2OC(=CC3=CC=CN=C3)C(=O)C2=CC=1)(=O)C1=CC=C(F)C=C1
(2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0376-20μmol |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0376-5mg |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0376-2μmol |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3385-0376-10μmol |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0376-1mg |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3385-0376-2mg |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3385-0376-10mg |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0376-15mg |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3385-0376-5μmol |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3385-0376-40mg |
(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate |
622802-00-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 |
(2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate Related Literature
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
Additional information on (2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate
Introduction to (2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate (CAS No. 622802-00-0)
(2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate, identified by its CAS number 622802-00-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents.
The compound's structure comprises several key functional groups that contribute to its unique chemical and biological characteristics. The presence of a benzofuran core, combined with a pyridin-3-yl substituent and a 4-fluorobenzoate moiety, creates a scaffold that is conducive to interactions with biological targets. These structural elements are often exploited in drug design to enhance binding affinity and selectivity.
In recent years, there has been growing interest in molecules that incorporate fluoro-substituted aromatic rings, such as the 4-fluorobenzoate group found in this compound. Fluorine atoms are known to modulate the electronic properties of molecules, influencing their metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine into pharmaceutical compounds has been shown to improve their pharmacokinetic profiles, making them more effective in vivo.
The (2Z)-3-oxo-2-(pyridin-3-yl)methylidene moiety suggests a potential for this compound to act as a bioisostere or analog of known pharmacophores. This structural feature may enable the molecule to interact with biological receptors or enzymes in a manner similar to established therapeutic agents, while offering novel advantages due to its unique chemical properties.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. Benzofuran derivatives, in particular, have been extensively studied for their potential applications in treating various diseases, including neurological disorders and cancer. The presence of the benzofuran core in this compound may contribute to its ability to modulate biological pathways relevant to these conditions.
The pyridine ring is another key feature of this molecule, known for its ability to form hydrogen bonds and coordinate with metal ions. This property can be leveraged to enhance the binding affinity of the compound to biological targets. Additionally, the pyridine substituent may influence the metabolic fate of the molecule, affecting its bioavailability and duration of action.
In vitro studies have begun to explore the potential pharmacological activity of (2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate. Initial findings suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways. These preliminary results warrant further investigation into its therapeutic potential.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, may be employed to construct the complex heterocyclic framework efficiently. The use of fluorinated building blocks can also play a crucial role in achieving the desired molecular structure.
The development of new pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. (2Z)-3-Oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yll 4-fluorobenzoate represents an important intermediate in the synthesis of more complex drug candidates. Its availability can facilitate rapid screening and optimization processes in drug discovery programs.
Efforts are ongoing to understand the mechanism of action of this compound and its analogs. By elucidating how it interacts with biological targets at the molecular level, researchers can gain insights into its therapeutic potential and identify ways to improve its efficacy and safety profile. Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are invaluable tools in this regard.
The future prospects for (2Z)-3-oxyo-pyridin-p-methylen-dihydro-benzofuranon-m-toluoylfluoride include further exploration of its pharmacological properties through both computational modeling and experimental validation. Computational methods can predict how the molecule will behave in different biological environments, helping researchers prioritize which compounds are most likely to succeed in clinical trials.
In conclusion, (2Z)-3-oxyo-pyridin-p-methylen-dihydro-benzofuranon-m-toluoylfluoride (CAS No. 62280200) is a promising candidate for further development as a therapeutic agent. Its unique structural features and potential interactions with biological targets make it an attractive subject for medicinal chemistry research. Continued investigation into this compound holds promise for advancing our understanding of disease mechanisms and developing new treatments.
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